![molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)
2-[(E)-2-phenylethenyl]phenol
描述
2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
准备方法
2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:
Wittig Reaction: This method involves the reaction of benzyl bromide with phosphonate to form the desired stilbene compound.
Horner–Wadsworth–Emmons (HWE) Olefination: This method is similar to the Wittig reaction but uses different reagents to achieve the same result.
Perkin Aldol Condensation: This method involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base.
Transition Metal Coupling: Methods such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki coupling reactions are used to synthesize stilbenes.
Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.
化学反应分析
2-[(E)-2-phenylethenyl]phenols undergo various chemical reactions, including:
Reduction: Reduction reactions can convert hydroxystilbenes to their corresponding dihydro derivatives.
Substitution: 2-[(E)-2-phenylethenyl]phenols can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include quinone methides, dihydro derivatives, and substituted stilbenes .
科学研究应用
2-[(E)-2-phenylethenyl]phenols have a wide range of scientific research applications, including:
作用机制
The mechanism of action of hydroxystilbenes involves their interaction with various molecular targets and pathways. For example, resveratrol exerts its effects by modulating the activity of enzymes like tyrosinase, which is involved in melanin synthesis . It also affects signaling pathways related to oxidative stress and inflammation, thereby providing antioxidant and anti-inflammatory benefits .
相似化合物的比较
2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:
Resveratrol: A well-known hydroxystilbene with significant health benefits.
Pterostilbene: A dimethoxy analog of resveratrol with improved bioavailability and pharmacokinetic properties.
Oxyresveratrol: Another hydroxystilbene with potent inhibitory effects on tyrosinase activity.
These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.
属性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
2-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |
InChI 键 |
AYPZAZPOYROADP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
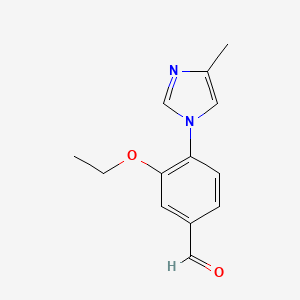
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-](/img/structure/B8792106.png)
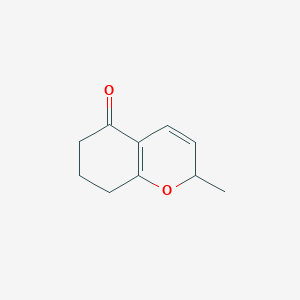
methanone](/img/structure/B8792122.png)
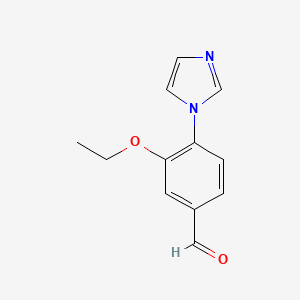
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8792130.png)

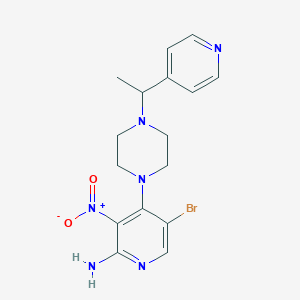

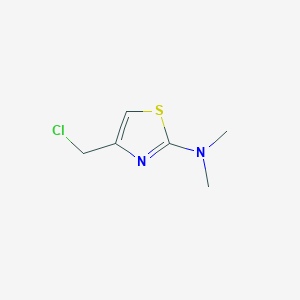
![2-(Benzylsulfanyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8792169.png)

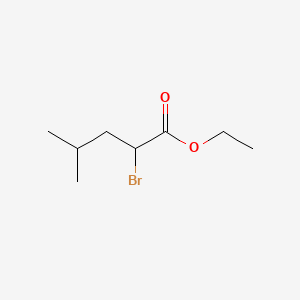
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)
